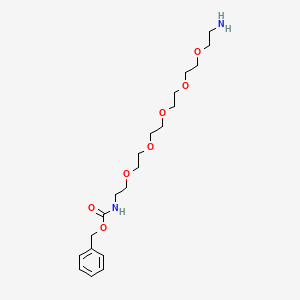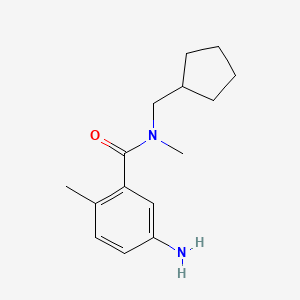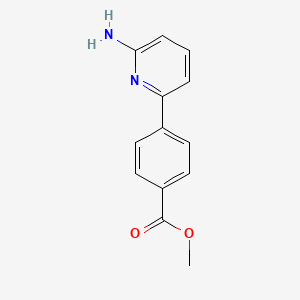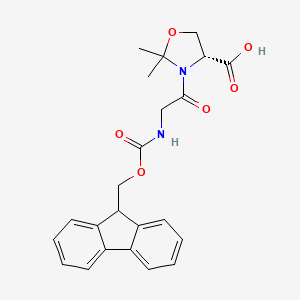
Fmoc-Gly-D-Ser(psi(Me,Me)-Pro)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Gly-D-Ser(psi(Me,Me)-Pro)-OH: is a synthetic peptide derivative commonly used in peptide synthesis and research. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis (SPPS) to protect the amino group of amino acids during the synthesis process.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Gly-D-Ser(psi(Me,Me)-Pro)-OH typically involves the following steps:
Fmoc Protection: The amino group of glycine is protected using the Fmoc group.
Peptide Bond Formation: The protected glycine is coupled with D-serine and the psi(Me,Me)-proline derivative using coupling reagents like HBTU or DIC in the presence of a base such as DIPEA.
Deprotection: The Fmoc group is removed using a base like piperidine to yield the final compound.
Industrial Production Methods: Industrial production of such peptides often involves automated peptide synthesizers that follow similar steps but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the serine residue.
Reduction: Reduction reactions may target the peptide bonds or specific side chains.
Substitution: Substitution reactions can occur at the Fmoc group or other reactive sites.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nucleophiles (amines, thiols) under basic conditions.
Major Products: The major products depend on the specific reactions but can include modified peptides, deprotected amino acids, or substituted derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used in the synthesis of complex peptides and proteins.
- Studied for its reactivity and stability in various chemical environments.
Biology:
- Investigated for its role in protein-protein interactions.
- Used in the study of enzyme-substrate specificity.
Medicine:
- Potential applications in drug development, particularly in designing peptide-based therapeutics.
- Studied for its biological activity and potential therapeutic effects.
Industry:
- Used in the production of peptide-based materials and coatings.
- Applied in the development of biosensors and diagnostic tools.
Mécanisme D'action
The mechanism of action of Fmoc-Gly-D-Ser(psi(Me,Me)-Pro)-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to mimic natural peptides, enabling it to bind to active sites or modulate biological pathways. The Fmoc group provides stability during synthesis but is removed to reveal the active peptide.
Comparaison Avec Des Composés Similaires
Fmoc-Gly-D-Ser-OH: Lacks the psi(Me,Me)-proline derivative.
Fmoc-Gly-D-Ala-OH: Contains alanine instead of serine.
Fmoc-Gly-D-Ser(psi(Me,Me)-Ala)-OH: Contains alanine derivative instead of proline.
Uniqueness: Fmoc-Gly-D-Ser(psi(Me,Me)-Pro)-OH is unique due to the presence of the psi(Me,Me)-proline derivative, which can impart specific structural and functional properties. This uniqueness makes it valuable in studying specific biological interactions and developing specialized peptide-based applications.
Propriétés
Formule moléculaire |
C23H24N2O6 |
|---|---|
Poids moléculaire |
424.4 g/mol |
Nom IUPAC |
(4R)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |
InChI |
InChI=1S/C23H24N2O6/c1-23(2)25(19(13-31-23)21(27)28)20(26)11-24-22(29)30-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,29)(H,27,28)/t19-/m1/s1 |
Clé InChI |
XUBXHZJERGBCEL-LJQANCHMSA-N |
SMILES isomérique |
CC1(N([C@H](CO1)C(=O)O)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
SMILES canonique |
CC1(N(C(CO1)C(=O)O)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Butyl-2-(2-[3-[2-(3-butyl-1,1-dimethyl-1,3-dihydrobenzo[e]indol-2-ylidene)ethylidene]-2-chloro-cyclohex-1-enyl]vinyl)-1,1-dimethyl-1h-benzo[e]indolium hexafluorophosphate](/img/structure/B12066731.png)
![11-Chloro-7-methyl-6,6a,7,8,9,13b-hexahydro-5H-benzo[d]naphtho[2,1-b]azepin-12-ol](/img/structure/B12066742.png)
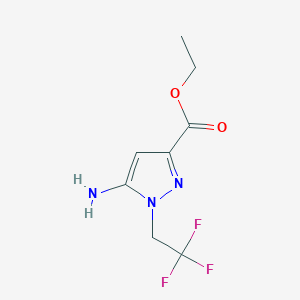
![1-[4-(2,2-Difluoroethoxy)phenyl]ethan-1-amine](/img/structure/B12066751.png)
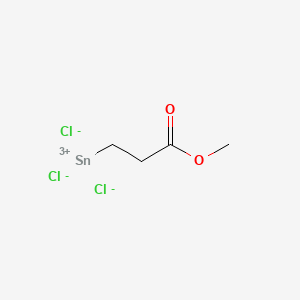

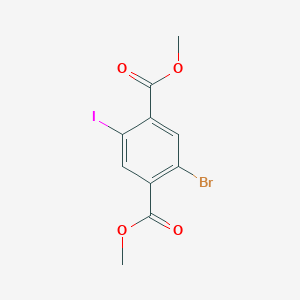

![sodium;3-amino-6-azaniumylidene-9-(2-carboxyphenyl)xanthene-4,5-disulfonate;N-[5-(2,5-dioxopyrrol-1-yl)pentyl]acetamide](/img/structure/B12066803.png)

